molecular formula C15H19NO2 B14430562 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile CAS No. 77113-72-5

3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile

Cat. No.: B14430562
CAS No.: 77113-72-5
M. Wt: 245.32 g/mol
InChI Key: XTBCRAHBBUQKCY-UHFFFAOYSA-N
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Description

3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is an organic compound characterized by a butoxyphenyl group attached to a methoxymethylprop-2-enenitrile structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-butoxybenzaldehyde and methoxymethylacetonitrile.

    Condensation Reaction: The 4-butoxybenzaldehyde undergoes a condensation reaction with methoxymethylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enoic acid.

    Reduction: 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of novel materials with specific properties, such as liquid crystals and polymers.

    Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.

    Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile depends on its specific application:

    In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.

    In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a butoxy group.

    3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with an ethoxy group instead of a butoxy group.

    3-(4-Propoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where the butoxy group imparts desired characteristics.

Properties

CAS No.

77113-72-5

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

3-(4-butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile

InChI

InChI=1S/C15H19NO2/c1-3-4-9-18-15-7-5-13(6-8-15)10-14(11-16)12-17-2/h5-8,10H,3-4,9,12H2,1-2H3

InChI Key

XTBCRAHBBUQKCY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C(COC)C#N

Origin of Product

United States

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